molecular formula C15H16OSi B8368212 Dibenzo[b,d]furan-4-yltrimethylsilane

Dibenzo[b,d]furan-4-yltrimethylsilane

Katalognummer: B8368212
Molekulargewicht: 240.37 g/mol
InChI-Schlüssel: XRZAWLIBMQMNHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibenzo[b,d]furan-4-yltrimethylsilane is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The incorporation of a trimethylsilyl group into the dibenzofuran structure enhances its chemical properties, making it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the reaction of a dibenzofuran derivative with a trimethylsilyl-containing reagent under palladium-catalyzed conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran, at elevated temperatures.

Industrial Production Methods

Industrial production of Dibenzo[b,d]furan-4-yltrimethylsilane may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Dibenzo[b,d]furan-4-yltrimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Dibenzo[b,d]furan-4-yltrimethylsilane has several scientific research applications:

Wirkmechanismus

The mechanism of action of Dibenzo[b,d]furan-4-yltrimethylsilane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dibenzo[b,d]furan-4-yltrimethylsilane is unique due to the presence of the trimethylsilyl group, which enhances its chemical stability and reactivity. This modification allows for more versatile applications in synthetic chemistry and materials science, making it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C15H16OSi

Molekulargewicht

240.37 g/mol

IUPAC-Name

dibenzofuran-4-yl(trimethyl)silane

InChI

InChI=1S/C15H16OSi/c1-17(2,3)14-10-6-8-12-11-7-4-5-9-13(11)16-15(12)14/h4-10H,1-3H3

InChI-Schlüssel

XRZAWLIBMQMNHU-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C1=CC=CC2=C1OC3=CC=CC=C23

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.